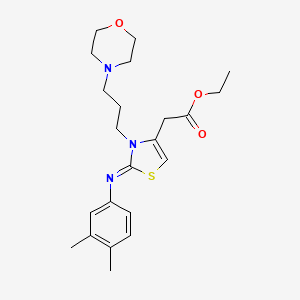
(Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a thiazole ring, a morpholine moiety, and a dimethylphenyl group, making it a unique structure for diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Morpholine Moiety: The thiazole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base to introduce the morpholine group.
Formation of the Imino Group: The resulting compound is then treated with 3,4-dimethylbenzaldehyde to form the imino group.
Esterification: Finally, the compound undergoes esterification with ethyl bromoacetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The morpholine moiety and the ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine moiety suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and morpholine moiety could play crucial roles in binding to the target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.
Morpholine Derivatives: Compounds like morphine and its analogs, which contain the morpholine moiety.
Imino Compounds: Schiff bases and other imines that share the imino functional group.
Uniqueness
What sets (Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate apart is the combination of these functional groups in a single molecule
Propiedades
IUPAC Name |
ethyl 2-[2-(3,4-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-4-28-21(26)15-20-16-29-22(23-19-7-6-17(2)18(3)14-19)25(20)9-5-8-24-10-12-27-13-11-24/h6-7,14,16H,4-5,8-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVUNJOVIALMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC(=C(C=C2)C)C)N1CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














